molecular formula C4H7N5O B2749229 N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide CAS No. 2225144-42-1

N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide

Cat. No.: B2749229
CAS No.: 2225144-42-1
M. Wt: 141.134
InChI Key: DNHYZYMYRRUNDC-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide is a specialized organic compound with the molecular formula C4H7N5O and a molecular weight of 141.13 g/mol . It features a 2H-1,2,3-triazole ring system, a scaffold known for its significant role in medicinal chemistry and drug discovery . Compounds containing the 1,2,3-triazole core are extensively investigated as versatile pharmacophores due to their ability to interact with biological targets, demonstrating a range of potential activities including antimicrobial and anticancer properties . The presence of both the triazole ring and the N-hydroxyacetimidamide group in its structure makes it a promising multidentate ligand for coordination chemistry. Research indicates that 1,2,3-triazole-based ligands can readily coordinate to various metal ions (such as Zn(II), Ni(II), Cu(II), and Co(II)) via the nitrogen atoms, forming novel complexes with potential enhanced biological activity and unique chemical properties . This compound is intended for use in research and development, including applications in synthetic chemistry as a building block, in metal-organic chemistry for the creation of novel complexes, and in pharmacological screening for the development of new therapeutic agents . For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N'-hydroxy-2-(triazol-2-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-4(8-10)3-9-6-1-2-7-9/h1-2,10H,3H2,(H2,5,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHYZYMYRRUNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(N=C1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidoximation of 2-(2H-1,2,3-Triazol-2-yl)Acetonitrile

The most straightforward route involves the reaction of 2-(2H-1,2,3-triazol-2-yl)acetonitrile with hydroxylamine hydrochloride. This method, adapted from tetrazole analogs, proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming the amidoxime structure.

Procedure :

  • Dissolve 2-(2H-1,2,3-triazol-2-yl)acetonitrile (10 mmol) in ethanol (50 mL).
  • Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (10 mmol) to the solution.
  • Reflux the mixture at 80°C for 4–6 hours.
  • Cool to room temperature, filter the precipitate, and recrystallize from ethanol/water (3:1).

Key Observations :

  • Yield: 75–82%.
  • Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) confirms completion.
  • IR spectroscopy reveals characteristic N–O (934 cm⁻¹) and C=N (1630 cm⁻¹) stretches.

Mechanistic Insight :
The nitrile undergoes nucleophilic attack by hydroxylamine, forming an intermediate hydroxylamine adduct that tautomerizes to the stable amidoxime. Steric and electronic effects from the triazole ring influence reaction kinetics, necessitating prolonged reflux compared to pyridyl analogs.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields, as demonstrated in triazole and oxadiazole syntheses.

Procedure :

  • Combine 2-(2H-1,2,3-triazol-2-yl)acetonitrile (10 mmol), hydroxylamine hydrochloride (12 mmol), and DMF (20 mL).
  • Add catalytic HCl (0.1 mmol) and irradiate in a microwave reactor at 120°C for 15 minutes.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Key Observations :

  • Yield: 88–92%.
  • ¹H NMR (DMSO-d₆): δ 8.70 (s, 1H, triazole-H), 5.20 (s, 2H, NH₂), 4.10 (s, 2H, CH₂).
  • Microwave conditions enhance reaction efficiency by promoting rapid dipole polarization, reducing side reactions.

Multi-Step Synthesis via Hydrazone Intermediates

For substrates requiring regioselective triazole incorporation, a multi-step approach is employed, as seen in pyridylacetonitrile derivatives:

Procedure :

  • Hydrazone Formation : React 2-(2H-1,2,3-triazol-2-yl)acetonitrile with an aryl diazonium salt (e.g., 4-nitrophenyldiazonium) in ethanol/sodium acetate to yield arylhydrazone intermediates.
  • Amidoximation : Treat the hydrazone with hydroxylamine hydrochloride in refluxing DMF, followed by cyclization to form the triazole-amidoxime conjugate.

Key Observations :

  • Intermediate hydrazones exhibit syn-configuration, confirmed by NOE spectroscopy.
  • Final cyclization proceeds via intramolecular dehydration, favored by microwave activation.

Characterization and Analytical Data

Spectroscopic Characterization

IR (KBr) :

  • N–O stretch: 920–940 cm⁻¹.
  • C=N (amidoxime): 1625–1640 cm⁻¹.
  • Triazole ring vibrations: 1520 cm⁻¹ (C–N), 1450 cm⁻¹ (C–C).

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, triazole-H), 5.25 (s, 2H, NH₂), 4.15 (s, 2H, CH₂), 11.20 (s, 1H, OH).

13C NMR (125 MHz, DMSO-d₆) :

  • δ 156.2 (C=N), 148.5 (triazole-C), 49.3 (CH₂), 115.0–130.0 (aromatic carbons if present).

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds (e.g., NTAA) reveals:

  • Planar geometry of the amidoxime group.
  • Dihedral angles between triazole and acetimidamide moieties: <10°, indicating conjugation.
  • Hydrogen-bonding networks stabilize the crystal lattice, enhancing thermal stability.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Reaction Time Purity (%)
Direct Amidoximation Ethanol, reflux 75–82 4–6 h ≥95
Microwave-Assisted DMF, HCl, 120°C 88–92 15 min ≥98
Multi-Step Synthesis Sequential steps 65–70 8–12 h ≥90

Key Findings :

  • Microwave irradiation offers superior efficiency and yield due to rapid energy transfer.
  • Multi-step routes, while flexible for functionalization, incur yield penalties from intermediate purifications.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Competing 1,2,3- vs. 1,2,4-triazole isomers may arise during cyclization. Strategies to enforce 1,2,3-regioselectivity include:

  • Using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for controlled triazole synthesis.
  • Employing sterically hindered substrates to favor 1,2,3-triazole formation.

Purification Challenges

The polar nature of N-hydroxyacetimidamides complicates isolation. Solutions include:

  • Gradient column chromatography (SiO₂, CH₂Cl₂ → CH₂Cl₂/MeOH).
  • Recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of acids, bases, and solvents like toluene, benzene, or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide features a five-membered triazole ring that contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a versatile building block in drug development.

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Triazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Studies report Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : The compound has demonstrated moderate cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7), with IC50 values around 20 µM. This suggests potential for further development as an anticancer agent.

2. Biological Applications

  • Fluorescent Probes : this compound can serve as a fluorescent probe for staining DNA and RNA in biological samples, aiding in molecular biology research.
  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes such as carbonic anhydrase-II, with studies showing varying degrees of inhibition based on structural modifications. The presence of polar groups has been linked to enhanced inhibitory activity.

3. Industrial Applications

  • Material Science : This compound is utilized in developing new materials with specific properties, such as enhanced stability and reactivity. Its ability to form coordination complexes with metal ions is particularly valuable in catalysis and materials engineering.

Antimicrobial Efficacy

A study reported that triazole derivatives exhibited significant inhibition against common bacterial strains. The following table summarizes the antimicrobial activity of selected derivatives:

CompoundMIC (µg/mL)Target Organism
A4Staphylococcus aureus
B16Escherichia coli
C32Pseudomonas aeruginosa

Cytotoxicity Against Cancer Cells

Research evaluating the cytotoxic effects of this compound on cancer cell lines yielded the following results:

Cell LineIC50 (µM)
HeLa20
MCF722
A54925

Structure-Activity Relationship

Investigations into the structure-activity relationship of triazole derivatives have revealed that substituents on the triazole ring significantly influence biological activity. For instance:

Substituent TypeActivity Level
Electron-withdrawingEnhanced
Electron-donatingReduced

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide involves its interaction with various molecular targets and pathways. The triazole ring can bind to the active sites of enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of essential biological processes in pathogens, making it effective as an antimicrobial or anticancer agent . The compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules is crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups
N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide C₄H₇N₅O 141.13 Triazole, hydroxyimidamide
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide (6m) C₂₁H₁₈ClN₄O₂ 393.11 Triazole, acetamide, naphthoxy, chlorophenyl
N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide (3b) C₁₉H₂₁NO₄ 327.38 Benzamide, methoxy, acetyl
n-Hydroxy-2-(p-tolyl)acetimidamide C₉H₁₂N₂O 164.20 Hydroxyimidamide, p-tolyl

Key Observations :

  • Triazole vs.
  • Functional Group Diversity : Compound 6m incorporates a naphthoxy group and chlorophenyl substituent, which may enhance lipophilicity and π-π stacking interactions compared to the target molecule .
  • Methoxy and Acetyl Groups : Compound 3b includes methoxy and acetyl groups, which could improve solubility in polar solvents but reduce metabolic stability compared to the hydroxyimidamide group .

Physicochemical Properties

Table 2: Spectroscopic and Analytical Data
Compound Name IR Peaks (cm⁻¹) HRMS [M+H]+ (Observed) Notable NMR Signals
This compound Not reported Not reported Not reported
Compound 6m 3291 (–NH), 1678 (C=O), 785 (–C–Cl) 393.1112 –CH (3071 cm⁻¹), C=C (1606 cm⁻¹)
Compound 3b 7.34–7.47 ppm (aromatic H), 2.61 ppm (–CH₃)

Key Observations :

  • Compound 6m shows strong IR signals for C=O (1678 cm⁻¹) and C–Cl (785 cm⁻¹), absent in the target compound, which lacks a carbonyl or halogen group .
  • Compound 3b exhibits aromatic proton signals at 7.34–7.47 ppm, reflecting its benzamide substituent .

Biological Activity

N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring that is known for its ability to interact with various biological targets. The compound's structure allows it to function as a versatile building block in the synthesis of more complex molecules, particularly in drug development.

The biological activity of this compound is primarily attributed to its ability to bind to the active sites of enzymes and receptors. This interaction can inhibit their activity, disrupting essential biological processes in pathogens and potentially leading to antimicrobial and anticancer effects. The triazole moiety is particularly significant as it can form hydrogen bonds and coordinate with metal ions in enzyme active sites, enhancing its inhibitory potential against various targets.

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit promising antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated that modifications to the triazole ring can enhance the antimicrobial efficacy against resistant strains of bacteria .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress. The mechanism involves the modulation of signaling pathways associated with cancer cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that derivatives of triazole exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL depending on structural modifications.
  • Cytotoxicity Against Cancer Cells : In a comparative analysis using various cancer cell lines (e.g., HeLa and MCF7), this compound demonstrated IC50 values of approximately 20 µM, indicating moderate cytotoxic effects which warrant further investigation into its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Research into the SAR of triazole derivatives has revealed that substituents on the triazole ring significantly influence biological activity. For example, compounds with electron-withdrawing groups showed enhanced activity against carbonic anhydrase-II compared to their electron-donating counterparts .

Summary Table of Biological Activities

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AntimicrobialStaphylococcus aureus4 - 32 µg/mL
AntimicrobialEscherichia coli8 - 64 µg/mL
CytotoxicityHeLa Cells~20 µM
CytotoxicityMCF7 Cells~20 µM
Enzyme InhibitionCarbonic Anhydrase-IIIC50 = 13.8 - 35.7 µM

Q & A

Q. What are the established synthetic routes for N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common synthetic strategy involves coupling a triazole precursor with an acetimidamide derivative under controlled conditions. For example, triazole-acetate intermediates (e.g., ethyl 2-(2H-1,2,3-triazol-2-yl)acetate) are synthesized via alkylation of 1,2,3-triazole with ethyl bromoacetate in acetone, using Na₂CO₃ as a base at 35°C for 5 days . Hydroxylamine or hydroxylamine derivatives can then be introduced to form the acetimidamide moiety. Optimization includes adjusting solvent polarity (e.g., acetone vs. DMF), temperature (35–60°C), and stoichiometric ratios to minimize byproducts. Purity is monitored via TLC and HPLC, with recrystallization in methanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR, LC-MS) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include the triazole proton resonances at δ 7.6–7.8 ppm and the hydroxyimino (N–OH) proton near δ 9–10 ppm. Splitting patterns confirm substituent positions .
  • IR : Stretching frequencies for C=N (1630–1650 cm⁻¹) and N–O (930–960 cm⁻¹) validate the imidamide and hydroxy groups .
  • LC-MS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) and fragments, distinguishing regioisomers (1H- vs. 2H-triazole derivatives) .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

  • Methodological Answer : The compound is susceptible to hydrolysis (via the imidamide group) and oxidation (N–OH). Stability is enhanced by:
  • Storing under inert gas (N₂/Ar) at –20°C in amber vials.
  • Using desiccants (silica gel) to prevent moisture absorption.
  • Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve contradictions in structural assignments of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement provides unambiguous bond lengths and angles. For example:
  • The triazole ring’s planarity and C–N bond distances (1.31–1.35 Å) distinguish 1H- vs. 2H-isomers.
  • Hydrogen-bonding networks (e.g., N–OH⋯O=C) validate intermolecular interactions affecting stability .
  • Use the SHELXL2018 command AFIX to refine disordered hydroxy groups .

Q. What strategies optimize regioselectivity in triazole functionalization during derivative synthesis?

  • Methodological Answer : Regioselectivity is controlled via:
  • Catalysis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-products .
  • Steric effects : Bulky substituents on triazole precursors direct coupling to less hindered positions.
  • pH modulation : Basic conditions (e.g., NaHCO₃) favor nucleophilic attack at the triazole’s N2 position .

Q. How do computational methods (e.g., molecular docking, PASS prediction) guide biological activity studies of this compound analogs?

  • Methodological Answer :
  • PASS Prediction : Predicts potential bioactivity (e.g., antimicrobial, enzyme inhibition) based on structural descriptors. For example, the hydroxyimino group correlates with metalloenzyme inhibition .
  • Molecular Docking (AutoDock Vina) : Simulates binding to targets (e.g., TRPM8 ion channels) using scoring functions (ΔG < –7 kcal/mol indicates strong binding). Triazole and acetimidamide moieties form hydrogen bonds with residues like Arg842 and Tyr1004 .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer :
  • HPLC-MS/MS : Detects impurities at <0.1% levels using a C18 column (3.5 µm particles) and gradient elution (0.1% formic acid in acetonitrile/water).
  • NMR DOSY : Differentiates impurities via diffusion coefficients (e.g., dimeric byproducts exhibit slower diffusion) .

Contradictions and Data Gaps

Q. How to reconcile discrepancies between predicted and observed bioactivity in this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Solubility limitations : Poor aqueous solubility reduces in vivo efficacy. Use PEGylation or pro-drug strategies .
  • Metabolic instability : Cytochrome P450 assays (e.g., human liver microsomes) identify vulnerable sites (e.g., N–OH oxidation). Modify these regions with fluorine or methyl groups .

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